molecular formula C25H24ClN3O3S B14804236 N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2,2-diphenylacetamide

N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2,2-diphenylacetamide

Cat. No.: B14804236
M. Wt: 482.0 g/mol
InChI Key: RMIVLDVGZZOPAE-UHFFFAOYSA-N
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Description

N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-diphenylacetamide: is a complex organic compound characterized by its unique structure, which includes a phenoxyacetyl group, a hydrazino group, and a carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-diphenylacetamide typically involves multiple steps:

    Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 4-chloro-3,5-dimethylphenoxyacetyl chloride.

    Hydrazine Addition: The phenoxyacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Thioamide Formation: The hydrazide is further reacted with carbon disulfide and an appropriate amine to form the carbonothioyl group.

    Final Coupling: The final step involves coupling the thioamide intermediate with 2,2-diphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-diphenylacetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-diphenylacetamide: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.

    Materials Science: Use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Research: Investigation of its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-diphenylacetamide: can be compared with other similar compounds:

    Similar Compounds: Compounds such as and .

    Uniqueness: The presence of the diphenylacetamide group and the specific arrangement of functional groups make it unique, potentially leading to distinct biological activities and applications.

Properties

Molecular Formula

C25H24ClN3O3S

Molecular Weight

482.0 g/mol

IUPAC Name

N-[[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]carbamothioyl]-2,2-diphenylacetamide

InChI

InChI=1S/C25H24ClN3O3S/c1-16-13-20(14-17(2)23(16)26)32-15-21(30)28-29-25(33)27-24(31)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,22H,15H2,1-2H3,(H,28,30)(H2,27,29,31,33)

InChI Key

RMIVLDVGZZOPAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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